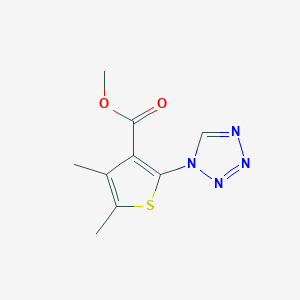

methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a tetrazole moiety and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. This reaction is typically carried out under mild conditions using a catalyst such as copper(I) iodide.

Esterification: The carboxylate ester group is introduced through esterification of the carboxylic acid derivative of the thiophene ring using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a pharmacophore in the design of new drugs. Its tetrazole moiety is known to mimic the carboxylate group in biological systems, making it a valuable scaffold for the development of enzyme inhibitors and receptor antagonists.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties. Its thiophene ring provides a conjugated system that can be exploited in the design of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole moiety can form hydrogen bonds and ionic interactions with biological targets, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate: Unique due to its specific substitution pattern.

Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)furan-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)pyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

This compound is unique due to the combination of its tetrazole and thiophene moieties, which provide distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H10N4O2S

Molecular Weight: 218.26 g/mol

IUPAC Name: this compound

The compound features a thiophene ring substituted with a tetrazole group and a carboxylate moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing thiophene and tetrazole moieties exhibit promising anticancer properties. For instance, this compound has shown potential in inhibiting cancer cell proliferation. A study demonstrated that derivatives of thiophene with tetrazole rings could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.4 | Induction of apoptosis |

| This compound | MCF7 | 18.7 | Caspase activation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that involves the modulation of NF-kB signaling pathways . This property is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation: Induces apoptosis through caspase pathway activation.

- NF-kB Inhibition: Modulates inflammatory responses by inhibiting NF-kB signaling.

- Reactive Oxygen Species (ROS) Generation: Promotes oxidative stress in cancer cells leading to cell death.

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed significant inhibition of cell growth in both HeLa and MCF7 cell lines compared to control groups . The study highlighted the compound's potential as a lead for further development into anticancer therapeutics.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. It was administered to macrophage cultures stimulated with lipopolysaccharides (LPS), resulting in a marked decrease in TNF-alpha and IL-6 production. This finding supports its potential application in treating inflammatory diseases.

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-5-6(2)16-8(7(5)9(14)15-3)13-4-10-11-12-13/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPXNDMSSXDKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N2C=NN=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.